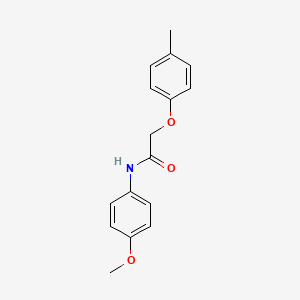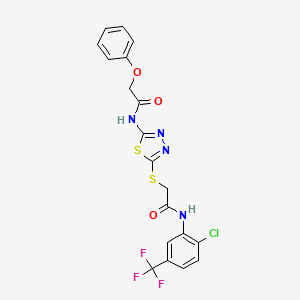
N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide, also known as MPMPA, is a synthetic compound that belongs to the class of amides. It has been studied for its potential use in various scientific research applications due to its unique chemical properties.
科学的研究の応用
Polymer Science Applications
The synthesis and polymerization of derivatives related to N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide have been explored for biomedical applications. For instance, the synthesis and free radical polymerization of N-(4-methacryloyloxyphenyl), 2-(4-methoxyphenyl) acetamide, a derivative, aims at creating polymers with pharmacological activity, potentially offering a new avenue for drug delivery systems or materials with inherent biological activity (Román & Gallardo, 1992). These polymers were analyzed for their stereochemical configuration, which is crucial for their physical properties and biological interactions.
Environmental Studies and Herbicide Analysis
Research has also focused on the environmental behavior and metabolism of chloroacetamide herbicides, which share structural similarities with N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide. Studies on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provide insights into the metabolic pathways that could influence the environmental and health impacts of related compounds (Coleman et al., 2000). Understanding these pathways is crucial for assessing the risks and designing safer chemicals.
Catalytic Synthesis for Dye Production
A novel catalytic hydrogenation process has been developed for the synthesis of N-(3-amino-4-methoxyphenyl)acetamide, highlighting the importance of efficient, green chemistry processes in industrial applications. This process, utilizing a Pd/C catalyst, emphasizes the role of catalytic synthesis in producing intermediates for azo disperse dyes, demonstrating the compound's relevance in material science and industrial chemistry (Zhang, 2008).
Pharmacological Research
In pharmacological research, the synthesis and assessment of novel acetamide derivatives, including those structurally related to N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide, have been pursued for their potential therapeutic benefits. Derivatives have been synthesized and evaluated for cytotoxic, anti-inflammatory, analgesic, and antipyretic properties, indicating the versatile pharmacological potentials of these compounds (Rani et al., 2016).
特性
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-12-3-7-15(8-4-12)20-11-16(18)17-13-5-9-14(19-2)10-6-13/h3-10H,11H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZYSRGIJHSQIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethoxy-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2402051.png)
![3-amino-N-[(3,4-dichlorophenyl)methyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2402052.png)

![2-[4-(3-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2402058.png)


![N1-(4-ethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2402061.png)

![4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2402063.png)
![ethyl 4-[5-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2402064.png)
![3-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]butan-1-ol](/img/structure/B2402069.png)
![7-[(4-chlorophenyl)methyl]-1,3,4,9-tetramethyl-5,7,9-trihydro-4H-1,2,4-triazin o[4,3-h]purine-6,8-dione](/img/structure/B2402070.png)
![3-(Chloromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2402073.png)
![N-(4-chlorophenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2402074.png)